(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate
Description
This compound belongs to a class of benzimidazole-piperazine hybrids, characterized by a benzimidazole core linked to a piperazine ring via a methyl group, with an o-tolyl (2-methylphenyl) ketone moiety. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its structure shares similarities with derivatives reported in antifungal and TRPV-1 antagonist studies .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C2H2O4/c1-15-6-2-3-7-16(15)20(25)24-12-10-23(11-13-24)14-19-21-17-8-4-5-9-18(17)22-19;3-1(4)2(5)6/h2-9H,10-14H2,1H3,(H,21,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMUZJFWWNRLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid, is a benzimidazole derivative. Benzimidazole derivatives are known to interact with various proteins and enzymes, making them a significant pharmacophore in drug discovery. .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on their specific structure and the targets they interact with. Some benzimidazole derivatives have been found to inhibit the growth of certain bacterial strains, while others have shown inhibitory activity against specific enzymes
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. For instance, some benzimidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes. .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy. .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. Some benzimidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines, while others have shown activity against fast-growing bacterial strains. .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reaction conditions can affect the synthesis of benzimidazole derivatives. .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, a core structure in this compound, have been extensively utilized as a drug scaffold in medicinal chemistry due to their well-known applications and interesting biological activity profile. They can interact with proteins and enzymes, influencing the nature of biochemical reactions.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, a piperazine ring, and an o-tolyl group. Its molecular formula is C20H22N4O3, and it is often represented by the following structural formula:
The biological activity of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate is primarily attributed to its interaction with various molecular targets:
- DNA Binding : The benzimidazole moiety is known to bind to DNA, potentially disrupting replication and transcription processes.
- Protein Interaction : This compound may interact with specific proteins involved in cell signaling pathways, influencing cellular responses.
- Cell Membrane Penetration : The piperazine ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Anticancer Properties
Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, including hepatocellular carcinoma and breast cancer .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 6c | 7.82 | HepG2 |
| 6h | 10.21 | MCF-7 |
| 6i | 21.48 | HCT-116 |
Mechanistic Studies
Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This suggests a potential therapeutic approach for targeting cancer cells specifically .
Case Studies
Several case studies have highlighted the promising biological activities of benzimidazole derivatives similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate:
- Study on Multi-Kinase Inhibition : A study found that a related compound exhibited potent inhibitory activity against key kinases such as EGFR and HER2, demonstrating significant potential as a multi-targeted kinase inhibitor .
- In Vivo Evaluations : Further evaluations in animal models have shown that these compounds can effectively reduce tumor growth and enhance survival rates, warranting further clinical investigations .
Comparison with Similar Compounds
Benzimidazole Substitutions
Aryl Ketone Modifications
Piperazine Linkers
- Methyl vs. Unsubstituted Piperazine : Methylation (as in 11d) can modulate basicity, affecting pharmacokinetics .
Pharmacological Activity Comparisons
Physicochemical Properties
Q & A
Q. Characterization Methods :
- Spectroscopy : ¹H/¹³C-NMR for structural elucidation (e.g., benzylic proton shifts at δ 4.2–4.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 396 for analog 11c) .
- Elemental Analysis : Confirmation of purity (>95% for most derivatives) .
What spectroscopic methods are employed to confirm the structure of this compound?
Basic
A combination of techniques is used:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1680 cm⁻¹, N-H bend at 3200–3400 cm⁻¹) .
- NMR :
- ¹H-NMR: Aromatic protons (δ 6.8–8.2 ppm), piperazine protons (δ 2.5–3.5 ppm) .
- ¹³C-NMR: Carbonyl signals (δ 165–170 ppm), benzimidazole carbons (δ 110–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation (e.g., m/z 410.1892 for analog 11f) .
Q. Example Table: Spectroscopic Data for Analog 11c
| Parameter | Value |
|---|---|
| IR (C=O) | 1675 cm⁻¹ |
| ¹H-NMR (Ar-H) | δ 7.2–8.1 (multiplet) |
| [M+H]⁺ (MS) | m/z 396 |
| Yield | 65.45% |
How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Advanced
Optimization strategies include:
- Catalyst Screening : Using piperidine or DMF as catalysts to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Reflux conditions (80–100°C) for 12–30 hours to drive reactions to completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products (>90%) .
Q. Critical Factors :
- Excess reagents (e.g., SOCl₂ for carboxyl activation) improve conversion rates .
- Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .
What strategies address discrepancies between in-silico predictions and experimental pharmacological data?
Q. Advanced
- Re-evaluate Computational Models : Use multiple tools (e.g., Molinspiration, SwissADME) to cross-validate drug-likeness parameters like LogP and topological polar surface area (TPSA) .
- Experimental Replication : Conduct dose-response assays in triplicate to account for bioactivity variability .
- Sample Stability : Address organic degradation by storing samples at –20°C and using fresh preparations .
Q. Example Table: Drug-Likeness Parameters
| Parameter | Ideal Range | Compound 4a-l Range |
|---|---|---|
| Molecular Weight | ≤500 Da | 330–450 Da |
| H-Bond Donors | ≤5 | 2–4 |
| TPSA | <140 Ų | 87.92–139.45 Ų |
How to design experiments to validate the compound's dual receptor activity?
Q. Advanced
- Target Selection : Prioritize receptors with structural homology (e.g., histamine H₁/H₄ receptors) based on benzimidazole-piperazine scaffolds .
- Binding Assays : Use radioligand displacement (e.g., [³H]-mepyramine for H₁) and calcium flux assays for functional activity .
- Off-Target Screening : Employ broad-panel GPCR profiling to identify cross-reactivity .
What are the key drug-likeness parameters evaluated during preclinical studies?
Q. Basic
- Lipinski’s Rule of Five : MW <500 Da, LogP <5, H-bond donors ≤5, acceptors ≤10 .
- TPSA : Correlates with membrane permeability (optimal: <140 Ų) .
- Rotatable Bonds : ≤10 for oral bioavailability .
What methodologies are used to analyze the compound's stability under different storage conditions?
Q. Advanced
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks .
- Analytical Monitoring : HPLC-UV/PDA to track degradation products (e.g., oxalate salt hydrolysis) .
- Cooling Protocols : Stabilize samples at 4°C during long-term experiments to reduce organic degradation .
How is the purity of the compound assessed post-synthesis?
Q. Basic
- Chromatography : HPLC with C18 columns (≥95% purity threshold) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
- Melting Point : Sharp range (e.g., 229–230°C for phenyl-imidazole analogs) confirms crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
